2-tert-butyl-4H-pyran-4-one
Overview
Description
2-tert-butyl-4H-pyran-4-one is an organic compound that belongs to the class of pyranones. Pyranones are heterocyclic compounds containing a six-membered ring with one oxygen atom and a ketone functional group. The tert-butyl group attached to the pyranone ring provides steric hindrance, which can influence the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-4H-pyran-4-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the reaction of 2-hydroxy-4-tert-butylacetophenone with an acid catalyst to promote cyclization and form the pyranone ring . Another approach involves the use of tert-butyl acetoacetate and a suitable aldehyde under basic conditions to achieve the desired cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to ensure high efficiency and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
2-tert-butyl-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols such as 2-(tert-Butyl)-4H-pyran-4-ol.
Substitution: Various substituted pyranone derivatives.
Scientific Research Applications
2-tert-butyl-4H-pyran-4-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-tert-butyl-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds, participate in redox reactions, and undergo nucleophilic or electrophilic interactions . These interactions can influence various biological processes and chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4H-pyran-4-one: Similar structure but with a methyl group instead of a tert-butyl group.
4H-Pyran-4-one: The parent compound without any substituents.
2-Ethyl-4H-pyran-4-one: Contains an ethyl group instead of a tert-butyl group.
Uniqueness
2-tert-butyl-4H-pyran-4-one is unique due to the presence of the bulky tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and stability. This makes it distinct from other pyranone derivatives and can lead to different chemical and biological properties .
Properties
IUPAC Name |
2-tert-butylpyran-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-9(2,3)8-6-7(10)4-5-11-8/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQDXFURVAGLJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)C=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80731461 | |
Record name | 2-tert-Butyl-4H-pyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80731461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74628-14-1 | |
Record name | 2-tert-Butyl-4H-pyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80731461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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